molecular formula C10H7IN2O B13345388 6-(4-Iodophenyl)pyrimidin-4-ol

6-(4-Iodophenyl)pyrimidin-4-ol

Cat. No.: B13345388
M. Wt: 298.08 g/mol
InChI Key: AKHZFUYILKFKDQ-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 4-iodophenyl group and the pyrimidine ring.

    Coupling Reaction: The 4-iodophenyl group is introduced to the pyrimidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrimidine ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: The major product would be a pyrimidinone derivative.

    Reduction: The major product could be a deiodinated pyrimidine or a modified pyrimidine ring.

    Substitution: The major products would be various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(4-Iodophenyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylpyrimidine: Similar structure but lacks the hydroxyl group.

    6-Phenylpyrimidin-4-ol: Similar structure but lacks the iodine atom.

    4-Hydroxy-6-(4-methylphenyl)pyrimidine: Similar structure but has a methyl group instead of an iodine atom.

Uniqueness

6-(4-Iodophenyl)pyrimidin-4-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

4-(4-iodophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)

InChI Key

AKHZFUYILKFKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=N2)I

Origin of Product

United States

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